

# 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine synthesis pathway

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## Compound of Interest

**Compound Name:** 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]  
[1,2,4]triazine

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An In-depth Technical Guide to the Synthesis of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine

## Introduction

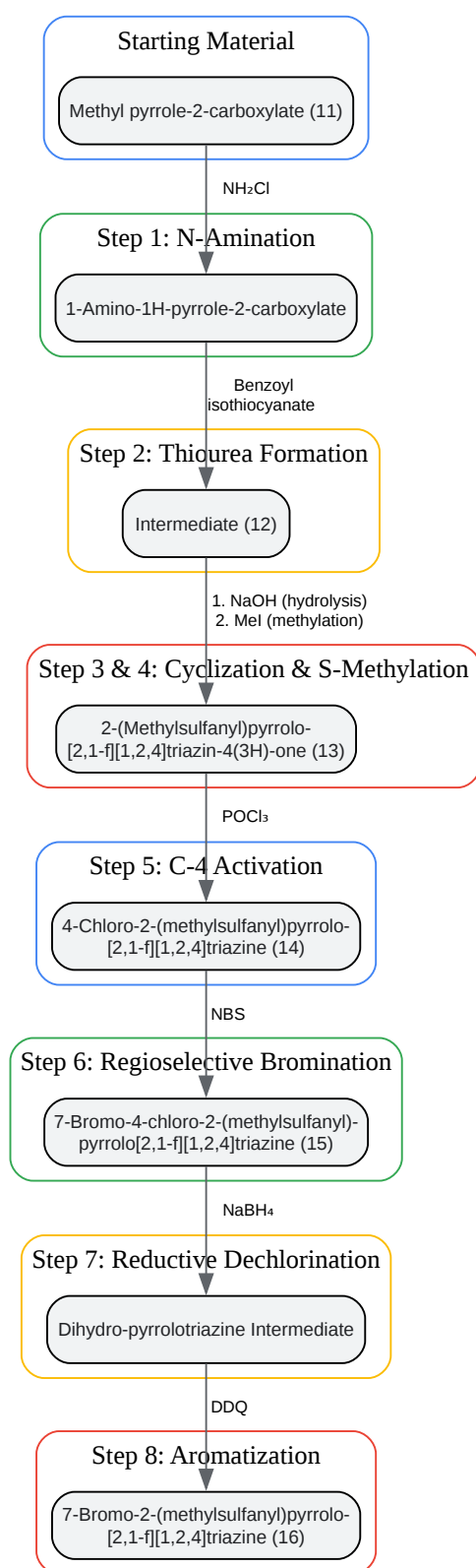
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that forms the core of numerous pharmacologically active molecules.[4][5] Its structural similarity to purine nucleosides has made it a cornerstone in the development of antiviral drugs, most notably Remdesivir, and a versatile template for targeting various protein kinases in cancer therapy.[4][5] The compound 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine is a key intermediate, providing multiple reactive sites for further functionalization, making it a valuable building block in medicinal chemistry and drug discovery programs.[4]

This guide provides a comprehensive, in-depth technical overview of a robust and validated multi-step pathway for the synthesis of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine. We will dissect each transformation, explaining the underlying chemical principles, the rationale for reagent selection, and the strategic considerations that ensure high regioselectivity and yield. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic compounds.

## Overall Synthetic Strategy

The synthesis of the target molecule is a sophisticated multi-step sequence that begins with a commercially available pyrrole derivative. The strategy hinges on the sequential construction of the triazine ring followed by the carefully orchestrated functionalization of the pyrrole ring. A key feature of this pathway is the use of a temporary blocking group to direct the final bromination to the desired C-7 position, showcasing a nuanced approach to managing the reactivity of the bicyclic core.

The complete eight-step pathway is illustrated below:



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Caption: Overall synthetic pathway for 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine.

## Part 1: Construction of the Pyrrolotriazine Core

The initial phase of the synthesis focuses on building the bicyclic 2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one scaffold from a simple pyrrole starting material.

### Step 1: N-Amination of Methyl pyrrole-2-carboxylate

- **Objective:** To introduce the crucial N-N bond required for the triazine ring by aminating the pyrrole nitrogen.
- **Expertise & Causality:** The direct N-amination of pyrrole heterocycles is a challenging transformation due to the moderate nucleophilicity of the pyrrole nitrogen. An electrophilic aminating agent is required. Monochloramine ( $\text{NH}_2\text{Cl}$ ), generated in situ, is an effective and economical choice for this purpose.<sup>[4][6]</sup> Alternative, though more expensive, reagents include O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine.<sup>[4]</sup> The reaction proceeds via the attack of the pyrrolide anion on the electrophilic nitrogen of monochloramine.

#### Experimental Protocol:

- To a solution of methyl pyrrole-2-carboxylate (1.0 eq) in an appropriate anhydrous solvent (e.g., THF, ether), add a strong base such as sodium hydride ( $\text{NaH}$ , 1.1 eq) at 0 °C to deprotonate the pyrrole nitrogen, forming the sodium pyrrolide salt.
- Prepare a solution of monochloramine ( $\text{NH}_2\text{Cl}$ ) separately. Caution: Monochloramine is a hazardous substance and should be handled with appropriate safety measures.
- Slowly add the  $\text{NH}_2\text{Cl}$  solution to the pyrrolide salt suspension at low temperature.
- Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
- Carefully quench the reaction with water and extract the product with an organic solvent. The crude 1-amino-1H-pyrrole-2-carboxylate is typically carried forward without extensive purification.

### Step 2: Reaction with Benzoyl Isothiocyanate

- Objective: To install the necessary carbon and sulfur atoms for the triazine ring.
- Expertise & Causality: The newly installed N-amino group is a potent nucleophile. It readily attacks the electrophilic carbon of benzoyl isothiocyanate. This reaction forms a thiourea derivative, which is the direct precursor to the cyclized triazine ring.

#### Experimental Protocol:

- Dissolve the crude N-aminated pyrrole from the previous step in a suitable solvent like dichloromethane (DCM) or acetonitrile.
- Add benzoyl isothiocyanate (1.0-1.2 eq) to the solution. The reaction is often exothermic and may require cooling to maintain control.
- Stir the mixture at room temperature. The progress can be monitored by TLC or LC-MS.
- Upon completion, the solvent is typically removed in vacuo, and the resulting crude thiourea intermediate (12) is used directly in the next step.

## Step 3 & 4: Hydrolytic Cyclization and S-Methylation

- Objective: To form the triazine ring and install the methylsulfanyl group.
- Expertise & Causality: This two-step, one-pot sequence is an efficient method for constructing the functionalized core.
  - Hydrolytic Cyclization: Treatment with a strong base like sodium hydroxide (NaOH) serves two purposes. First, it hydrolyzes the benzoyl group, which then acts as a leaving group. Second, it promotes the intramolecular cyclization, where the pyrrole carboxylate attacks the thiourea moiety to form the six-membered triazinethione ring.
  - S-Methylation: The resulting thiol or thione tautomer is a soft nucleophile. The subsequent addition of an electrophilic methyl source, such as methyl iodide (MeI), results in selective S-alkylation to yield the stable 2-(methylsulfanyl) group.

#### Experimental Protocol:

- The crude thiourea intermediate (12) is dissolved in a solution of aqueous sodium hydroxide (e.g., 2 M NaOH).
- The mixture is heated (e.g., reflux) to facilitate both hydrolysis and cyclization. The reaction should be monitored for the formation of the cyclized thione.
- After cooling, methyl iodide (MeI, >1.1 eq) is added directly to the reaction mixture.
- The reaction is stirred at room temperature until S-methylation is complete.
- The mixture is then neutralized with acid, and the product, 2-(Methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one (13), is isolated by filtration or extraction.

## Part 2: Regioselective Functionalization

The second phase of the synthesis involves the strategic bromination of the pyrrole ring. Direct bromination of intermediate 13 would likely lead to a mixture of products. Therefore, a blocking strategy is employed.

### Step 5: Chlorination of the C-4 Position

- Objective: To activate the C-4 position and temporarily block it, thereby directing subsequent electrophilic substitution to other positions on the pyrrole ring.
- Expertise & Causality: The C-4 position of the pyrrolotriazinone core is a lactam (cyclic amide). Lactams can be converted to chloro-lactams (a type of chloro-iminium species) using dehydrating/chlorinating agents like phosphorus oxychloride ( $\text{POCl}_3$ ).<sup>[7][8][9]</sup> This transformation not only prevents reaction at this site but also activates the entire ring system, making the pyrrole moiety more susceptible to electrophilic attack. The mechanism involves the attack of the lactam oxygen on the phosphorus atom, followed by elimination to form the chloro-heterocycle.<sup>[10]</sup>

#### Experimental Protocol:

- Intermediate 13 is suspended in neat phosphorus oxychloride ( $\text{POCl}_3$ ) or a high-boiling solvent like toluene with an excess of  $\text{POCl}_3$ .

- The mixture is heated to reflux for several hours until the reaction is complete by TLC/LC-MS.
- The excess POCl<sub>3</sub> is carefully removed under reduced pressure. Caution: POCl<sub>3</sub> is highly corrosive and reacts violently with water.
- The residue is cautiously quenched by pouring it onto ice-water and then neutralized with a base (e.g., NaHCO<sub>3</sub>).
- The product, 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine (14), is extracted with an organic solvent and purified.

## Step 6: Regioselective Bromination at C-7

- Objective: To install the bromine atom at the desired C-7 position.
- Expertise & Causality: With the C-4 position blocked and the ring system activated, electrophilic aromatic substitution can be directed. The pyrrole ring is electron-rich and prone to substitution. N-Bromosuccinimide (NBS) is a mild and highly effective source of electrophilic bromine (Br<sup>+</sup>) for such transformations.<sup>[1]</sup> The substitution occurs preferentially at the C-7 position over the C-5 position, yielding the desired regioisomer in a favorable ratio (~5:1).<sup>[4]</sup>

### Experimental Protocol:

- Dissolve the chlorinated intermediate 14 in a suitable solvent such as acetonitrile or dichloromethane.
- Add N-bromosuccinimide (NBS, 1.0-1.1 eq) to the solution. The reaction can be run at room temperature or with gentle heating (e.g., 60 °C) to ensure completion.<sup>[1]</sup>
- Monitor the reaction by TLC. Upon completion, the reaction is quenched with water.
- The product, 7-Bromo-4-chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine (15), is extracted and typically used in the next step after concentrating the organic layers.

## Part 3: Final Elaboration to Target Molecule

The final steps involve removing the blocking group and restoring the aromaticity of the heterocyclic system.

## Step 7: Reductive Dechlorination

- Objective: To remove the C-4 chloro blocking group.
- Expertise & Causality: Sodium borohydride ( $\text{NaBH}_4$ ) is primarily known as a reducing agent for carbonyls.<sup>[2][3]</sup> However, it can also effect the reductive dechlorination of certain activated chloro-heterocycles.<sup>[11][12]</sup> In this case,  $\text{NaBH}_4$  acts as a source of hydride ( $\text{H}^-$ ), which displaces the chloride at the C-4 position. This step may also partially reduce the heterocyclic ring system.

### Experimental Protocol:

- The crude bromo-chloro intermediate 15 is dissolved in a protic solvent like methanol or ethanol.
- Sodium borohydride ( $\text{NaBH}_4$ , excess) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
- The reaction is stirred until the starting material is consumed.
- The reaction is quenched carefully with water, and the product is extracted. The resulting intermediate is a dihydro-pyrrolotriazine derivative.

## Step 8: Aromatization via Oxidation

- Objective: To re-aromatize the heterocyclic core to furnish the final product.
- Expertise & Causality: The dihydro-intermediate from the previous step needs to be oxidized to restore the stable, aromatic pyrrolotriazine ring. 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is a powerful oxidizing agent with a high reduction potential, making it ideal for dehydrogenation reactions that lead to aromatization.<sup>[13][14][15]</sup> DDQ acts by abstracting a hydride ( $\text{H}^-$ ) from the substrate, followed by proton loss, to generate the aromatic system and the hydroquinone byproduct ( $\text{DDQH}_2$ ).<sup>[16]</sup>

### Experimental Protocol:



- Dissolve the crude product from the NaBH<sub>4</sub> reduction in a solvent like dioxane or DCM.
- Add a solution of DDQ (1.0-1.2 eq) and stir the reaction at room temperature.
- The reaction progress can be visually monitored by the disappearance of the deep color of DDQ and the precipitation of its hydroquinone.
- Upon completion, the reaction mixture is filtered to remove the DDQH<sub>2</sub> byproduct.
- The filtrate is washed, dried, and concentrated. The final product, 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,3]triazine (16), is purified by column chromatography.

## Quantitative Data Summary

Step	Transformation	Key Reagents	Intermediate/Product	Rationale
1	N-Amination	NH <sub>2</sub> Cl, NaH	1-Amino-1H-pyrrole-2-carboxylate	Forms essential N-N bond for triazine ring.
2	Thiourea Formation	Benzoyl isothiocyanate	Intermediate 12	Installs C=S and nitrogen for cyclization.
3/4	Cyclization & Methylation	NaOH, MeI	Product 13	Forms the heterocyclic core and adds methylsulfanyl group.
5	C-4 Chlorination	POCl <sub>3</sub>	Product 14	Activates and blocks C-4 to direct bromination.
6	C-7 Bromination	NBS	Product 15	Regioselective installation of bromine at C-7.
7	Reductive Dechlorination	NaBH <sub>4</sub>	Dihydro-intermediate	Removes the C-4 chloro blocking group.
8	Aromatization	DDQ	Final Product 16	Restores the aromatic pyrrolotriazine system.

## Conclusion

The synthesis of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,3]triazine is a testament to the power of strategic chemical planning. By understanding the inherent reactivity of the pyrrole and triazine rings, a high-yielding and regioselective pathway has been established. The key

strategic decision to temporarily block the C-4 position via chlorination is critical for achieving the desired C-7 bromination. Each step employs well-understood, reliable transformations, making this pathway adaptable for both laboratory-scale synthesis and potential scale-up operations. This guide provides the foundational knowledge for researchers to confidently produce this valuable intermediate for applications in drug discovery and development.

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